Co 101244 hydrochloride

Description

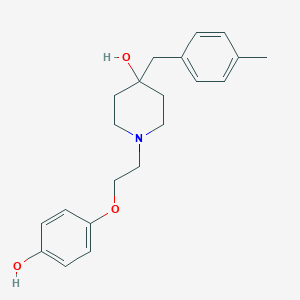

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Molecular Pharmacology of Co 101244 Hydrochloride

GluN2B Subunit Selectivity and Receptor Binding Dynamics

The defining characteristic of Co 101244 hydrochloride is its remarkable selectivity for NMDA receptors incorporating the GluN2B subunit. This selectivity is crucial to its pharmacological effects, as the subunit composition of NMDA receptors dictates their functional properties and localization within the central nervous system.

Differential Affinity for NMDA Receptor Subunit Combinations

This compound demonstrates a significantly higher affinity for NMDA receptors composed of GluN1A and GluN2B subunits compared to other subunit combinations. Research has quantified this selectivity, revealing a stark contrast in its inhibitory potency. The IC50 values, which represent the concentration of the drug required to inhibit 50% of the receptor's response, highlight this differential affinity.

| NMDA Receptor Subunit Combination | IC50 (µM) |

| GluN1A/2B | 0.043 |

| GluN1A/2A | > 100 |

| GluN1A/2C | > 100 |

As the data indicates, this compound is substantially more potent at inhibiting GluN1A/2B receptors than those containing GluN2A or GluN2C subunits. This high degree of selectivity allows for the specific targeting of a subpopulation of NMDA receptors, which are predominantly expressed in the forebrain and are implicated in various neurological processes.

Molecular Interactions with the GluN2B Subunit

The molecular basis for the GluN2B selectivity of this compound lies in its specific binding to a site on the receptor complex. Like other ifenprodil-like antagonists, Co 101244 is understood to bind at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. This binding pocket is unique to the GluN1/2B receptor subtype, and variations in the amino acid residues in this region of other GluN2 subunits account for the lower affinity of Co 101244 for those receptor subtypes.

Site-directed mutagenesis studies on ifenprodil, a structurally related compound, have identified key residues within both the GluN1 and GluN2B ATDs that are critical for high-affinity binding nih.gov. These studies suggest that a combination of hydrophobic, hydrogen bonding, and electrostatic interactions within this inter-subunit cleft stabilizes the antagonist in its binding site, thereby preventing the conformational changes necessary for channel activation. While direct molecular docking and crystallography studies specifically with Co 101244 are not extensively detailed in the provided search results, its structural similarity to ifenprodil strongly suggests a comparable mode of interaction within this allosteric site.

Influence on Receptor Conformation and Protein-Protein Interactions

The binding of this compound to the GluN1/GluN2B interface is believed to stabilize the NMDA receptor in a non-activatable or closed conformation. Agonist binding to the ligand-binding domains of the GluN1 and GluN2 subunits normally triggers a series of conformational changes that culminate in the opening of the ion channel pore. By binding to the ATD interface, Co 101244 allosterically inhibits this process, effectively locking the receptor in a state where it cannot be opened by glutamate (B1630785) and glycine.

This conformational stabilization can, in turn, influence the interaction of the NMDA receptor with intracellular scaffolding and signaling proteins. The C-terminal tails of NMDA receptor subunits are known to interact with a host of proteins, including the well-characterized postsynaptic density protein 95 (PSD-95). These interactions are crucial for receptor localization, stabilization at the synapse, and coupling to downstream signaling cascades. While the direct effect of Co 101244 on the interaction between the GluN2B subunit and proteins like PSD-95 has not been explicitly detailed in the provided search results, it is plausible that by altering the receptor's conformation, Co 101244 could modulate these protein-protein interactions. For instance, antagonist binding could potentially alter the accessibility of the C-terminal domain, thereby influencing the recruitment or dissociation of signaling complexes. One study indicated that the GluN2B inhibitor Co 101244 abrogated the effects of brain-derived neurotrophic factor (BDNF) on the early phase of long-term potentiation (LTP), suggesting an influence on synaptic plasticity mechanisms that involve protein interactions researchgate.net.

Regulation of Intracellular Calcium Dynamics

A critical consequence of NMDA receptor activation is the influx of calcium ions (Ca2+) into the neuron. While this is essential for normal synaptic function, excessive calcium entry can trigger a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This compound, by virtue of its potent antagonism of GluN2B-containing NMDA receptors, plays a significant role in regulating intracellular calcium dynamics.

Reduction of NMDA-Evoked Ca2+ Elevations

Studies have demonstrated that this compound effectively reduces the rise in intracellular calcium concentrations evoked by NMDA. In cultured hippocampal neurons, Co 101244 was shown to reduce glutamate- or NMDA-induced cytosolic Ca2+ elevations by over 80% nih.gov. This reduction is comparable to that achieved by the non-selective NMDA receptor antagonist MK-801 nih.gov. The potent inhibition of calcium influx through GluN2B-containing channels is a direct consequence of the antagonist's ability to prevent channel opening.

Role in Preventing Excitotoxicity-Mediated Calcium Influx

The overactivation of NMDA receptors is a key event in excitotoxic neuronal injury, leading to a pathological and sustained increase in intracellular calcium. This calcium overload can trigger a number of detrimental downstream processes, including mitochondrial dysfunction, activation of proteases and nucleases, and the production of reactive oxygen species, ultimately leading to cell death.

This compound has been shown to be highly neuroprotective by preventing this excitotoxicity-mediated calcium influx nih.govnih.gov. In studies on young hippocampal neurons, where GluN2B is the dominant NR2 subunit, Co 101244 provided greater than 80% protection against glutamate- or NMDA-induced cell death nih.gov. This neuroprotective effect is directly linked to its ability to block the excessive calcium entry through extrasynaptic NR2B-containing NMDA receptors, which are considered to be a primary route for excitotoxic injury nih.gov. Furthermore, Co 101244 was found to abolish the large NMDA-induced calcium elevations that lead to cytosolic and mitochondrial calcium overload nih.govpnas.org. By specifically targeting the GluN2B subunit, Co 101244 can mitigate the neurotoxic consequences of excessive NMDA receptor stimulation.

Potential Modulation of Reverse Na+/Ca2+ Exchanger Activity in Neurons

Recent research has uncovered a significant, additional mechanism of action for this compound beyond its well-established role as a GluN2B antagonist. Studies have demonstrated that this compound can directly inhibit the reverse mode of the sodium-calcium exchanger (NCX) in neurons. nih.govnih.gov The NCX is a crucial membrane protein responsible for maintaining calcium homeostasis within neurons. It can operate in two modes: a forward mode that expels calcium from the cell and a reverse mode (NCXrev) that allows calcium to enter the cell.

Under conditions of excitotoxicity, which can be triggered by excessive glutamate stimulation, the reverse mode of the NCX can contribute to detrimental increases in intracellular calcium. Research has shown that this compound, along with other ifenprodil-like GluN2B antagonists, inhibits the rise in cytosolic calcium that is mediated by NCXrev. nih.govnih.gov This inhibitory action on the NCXrev is independent of its effects on the NMDA receptor. This dual-action mechanism—blocking excitotoxic calcium entry through GluN2B-containing NMDA receptors and simultaneously inhibiting calcium influx via the reverse Na+/Ca2+ exchanger—suggests a more comprehensive neuroprotective potential for this compound.

| Compound | Primary Target | Effect on Reverse Na+/Ca2+ Exchanger (NCXrev) |

|---|---|---|

| This compound | GluN2B-containing NMDA receptor | Inhibition |

| Ifenprodil | GluN2B-containing NMDA receptor | Inhibition |

| Ro 25-6981 | GluN2B-containing NMDA receptor | Inhibition |

Interaction with Other Neurotransmitter Systems and Receptors

While the primary pharmacological target of this compound is the GluN2B subunit of the NMDA receptor, its modulation of this critical receptor can indirectly influence the activity of other major neurotransmitter systems. The glutamatergic system, in which NMDA receptors play a pivotal role, is intricately linked with dopaminergic, serotonergic, and cholinergic pathways.

Dopaminergic System: There is a well-documented interplay between NMDA and dopamine receptors. Specifically, GluN2B-containing NMDA receptors are known to physically and functionally interact with D1 and D2 dopamine receptors. nih.gov While no direct binding of this compound to dopamine receptors has been reported, by antagonizing GluN2B, it can modulate dopaminergic signaling. For instance, blockade of GluN2B receptors has been shown to influence motor activity in animal models of Parkinson's disease, a condition characterized by dopamine deficiency. nih.gov

Serotonergic System: The relationship between the NMDA receptor and the serotonin system is complex and bidirectional. Antidepressant effects have been observed with NMDA receptor antagonists, suggesting an influence on serotonergic pathways. elifesciences.org Although direct interaction of this compound with serotonin receptors has not been established, its primary action on GluN2B receptors could lead to downstream effects that modulate serotonergic neurotransmission.

Cholinergic System: The cholinergic system, which utilizes acetylcholine as its primary neurotransmitter, is also interconnected with glutamatergic signaling. While there is no evidence to suggest that this compound directly binds to cholinergic receptors, its modulation of NMDA receptor activity can have cascading effects on cholinergic pathways, which are crucial for cognitive functions such as learning and memory.

It is important to emphasize that the influence of this compound on these neurotransmitter systems is likely a consequence of its primary antagonism of GluN2B-containing NMDA receptors, rather than a direct interaction with dopaminergic, serotonergic, or cholinergic receptors.

Preclinical Research Paradigms and Pharmacological Findings of Co 101244 Hydrochloride

In Vitro Neuroprotection Studies

Mechanisms of Neuroprotection in Cellular Models

There is no available information detailing the mechanisms of neuroprotection of Co 101244 hydrochloride in cellular models.

Prevention of Glutamate-Induced Cytotoxicity

Specific studies on the prevention of glutamate-induced cytotoxicity by this compound have not been identified in the available resources. Glutamate-induced cytotoxicity is a key mechanism in neuronal cell death in various neurological disorders. nih.govresearchgate.netnih.gov This process, often termed excitotoxicity, involves the overactivation of glutamate (B1630785) receptors, leading to excessive intracellular calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately causing neuronal damage. nih.govresearchgate.netnih.gov

In Vivo Studies in Models of Neurological Disorders

Research in Models of Cerebral Ischemia and Stroke

There is no available research data on the use of this compound in in vivo models of cerebral ischemia and stroke. Animal models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, are crucial for evaluating the neuroprotective potential of therapeutic agents. nih.govfrontiersin.orgnih.gov These models simulate the conditions of a stroke, allowing researchers to assess a compound's ability to reduce infarct volume and improve neurological outcomes. nih.govfrontiersin.orgnih.gov

No studies have been found that evaluate the neuroprotective efficacy of this compound in ischemic injury models.

Information regarding the differential affinity of this compound for ancillary receptors like α1-adrenergic and potassium channels is not available. The modulation of these receptors can have significant implications for stroke therapy. For instance, α1-adrenergic receptors are involved in regulating cerebral blood flow, and their modulation could influence ischemic damage. gavinpublishers.com Similarly, certain potassium channels play a role in neuronal excitability and their modulation could offer neuroprotective effects in the context of stroke.

Investigations in Parkinson's Disease Models

Preclinical studies have explored the potential of this compound in rodent models of Parkinson's disease, a neurodegenerative disorder characterized by significant motor impairments.

A comprehensive review of the scientific literature did not yield specific studies investigating the effects of this compound on levodopa-induced dyskinesias.

In a study utilizing the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound was investigated for its effects on motor activity. When administered alone, this compound, identified as a GluN2B-selective NMDA antagonist, demonstrated a statistically significant but modest increase in the distance traveled by the lesioned rats. Notably, it was also observed to increase rearing behavior in this model.

Research has been conducted to evaluate the therapeutic potential of combining this compound with adenosine A2A receptor antagonists in the 6-OHDA-lesioned rat model. One such study paired this compound with the A2A antagonist istradefylline. This combination therapy resulted in a consistent, strong, and sustained increase in motor activity, as measured by both distance traveled and rearing counts, when compared to the administration of either drug individually. The observed enhancement in motor activity with the combination treatment suggests a potential synergistic or additive effect.

Specifically, the combination of istradefylline (0.3 mg/kg) and Co 101244 (1 mg/kg) was shown to significantly improve motor behavior in this preclinical model of Parkinson's disease. These findings indicate that the concurrent blockade of GluN2B-containing NMDA receptors and A2A receptors may offer a novel non-dopaminergic approach to improving motor symptoms.

| Treatment Group | Parameter Measured | Observed Effect |

|---|---|---|

| This compound (alone) | Distance Traveled | Statistically significant increase |

| This compound (alone) | Rearing Counts | Increase observed |

| Istradefylline + this compound | Distance Traveled | Consistent, strong, and lasting increase compared to single drugs |

| Istradefylline + this compound | Rearing Counts | Consistent, strong, and lasting increase compared to single drugs |

Studies in Epilepsy Models

The potential anticonvulsant properties of this compound have been a subject of interest in preclinical epilepsy research.

Following a thorough search of available scientific literature, no specific studies were found that investigated the anticonvulsant activity of this compound in the maximum electroshock seizure (MES) model or other preclinical models of epilepsy.

Research in Alcoholism and Withdrawal Syndromes

A comprehensive search of the scientific literature did not yield any specific preclinical studies on the effects of this compound in animal models of alcoholism or withdrawal syndromes.

Attenuation of Withdrawal-Induced Cytotoxicity

While direct studies on this compound's role in withdrawal-induced cytotoxicity are not extensively detailed in available literature, its mechanism as a GluN2B antagonist suggests a potential protective role. Glutamate-mediated excitotoxicity is a known factor in neuronal damage, and NMDA receptor antagonists are recognized for their neuroprotective effects. medchemexpress.comresearchgate.net Research on ifenprodil, another GluN2B-selective antagonist, has shown it effectively protects cultured cortical neurons from NMDA- and glutamate-induced cytotoxicity. This protection is linked to the reduction of NMDA-induced calcium influx. Given that periods of substance withdrawal can be associated with glutamate system hyperactivity, antagonism of GluN2B-containing NMDA receptors by compounds like this compound could theoretically mitigate the resulting excitotoxic cell death.

Role in Synaptic Plasticity and Learning

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. nih.govbohrium.combehavioralhealth2000.com NMDA receptors are central to many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). nih.gov The subunit composition of these receptors, particularly the presence of GluN2A or GluN2B subunits, can dictate the direction and requirements for inducing plasticity. nih.gov Pharmacological inhibition of GluN2B-containing NMDA receptors has been shown to impair certain forms of behavioral flexibility in rodents, such as fear memory extinction and reversal learning, which are dependent on synaptic plasticity. frontiersin.org

Modulation of Long-Term Potentiation (LTP) in Hippocampal Synapses

The role of the GluN2B subunit in LTP, a persistent strengthening of synapses, is complex and appears to be context-dependent. Some research indicates that under baseline conditions in the hippocampal CA1 region of adult rats, LTP induction is primarily dependent on GluN2A-containing NMDA receptors, while LTD relies on GluN2B subunits. nih.gov In these studies, selective GluN2B antagonists did not prevent LTP induction. nih.gov

However, the involvement of GluN2B becomes critical in the presence of certain neuromodulators, such as Brain-Derived Neurotrophic Factor (BDNF). Research has shown that BDNF facilitates the early phase of LTP at hippocampal CA1 synapses. This facilitation is entirely dependent on GluN2B-containing NMDA receptors. The application of this compound completely abrogates the BDNF-induced facilitation of LTP. nih.govresearchgate.net In the absence of BDNF, this compound has no effect on LTP induction by a θ-burst stimulation protocol. nih.govresearchgate.net This demonstrates a specific role for GluN2B subunits in metaplasticity, where they mediate the modulation of synaptic strengthening by neurotrophic factors.

Table 1: Effect of this compound on Hippocampal LTP

| Condition | Pharmacological Agent | Effect on LTP | Reference |

|---|---|---|---|

| Baseline (θ-burst stimulation) | This compound | No effect | nih.gov |

| BDNF Pre-treatment + θ-burst stimulation | None (Control) | LTP is facilitated | nih.gov |

| BDNF Pre-treatment + θ-burst stimulation | This compound | Facilitation of LTP is abrogated | nih.govresearchgate.net |

Interaction with Brain-Derived Neurotrophic Factor (BDNF)-TrkB Signaling

A significant body of evidence points to a crucial interaction between this compound's target, the GluN2B receptor, and the BDNF-TrkB signaling pathway. BDNF, a key neurotrophin, modulates synaptic plasticity and excitability, partly by influencing NMDA receptor function. nih.govfrontiersin.org

Studies have demonstrated that BDNF can rapidly increase the surface expression and synaptic accumulation of GluN2B-containing NMDA receptors in hippocampal neurons. nih.govresearchgate.net This process is dependent on the activation of Protein Kinase C (PKC). The functional consequence of this trafficking is the BDNF-mediated facilitation of LTP, which, as noted, is blocked by this compound. nih.govresearchgate.net This indicates that BDNF-TrkB signaling primes synapses for potentiation by increasing the availability of GluN2B-containing receptors, a process that can be pharmacologically inhibited by this compound. Furthermore, TrkB receptor activation has been shown to enhance GluN2B-mediated NMDA currents, an effect that facilitates extinction learning in behavioral paradigms. jneurosci.org This enhancement is likely mediated by Fyn kinase-dependent phosphorylation of the GluN2B subunit. jneurosci.org

Implications for Synaptic Dysregulation in Epileptogenesis

Synaptic dysregulation is a hallmark of epileptogenesis, the process by which a normal brain develops epilepsy. Both NMDA receptors and the BDNF-TrkB pathway have been implicated in the development of hyperexcitability and seizures. nih.govnih.gov Research using the pilocarpine model of temporal lobe epilepsy shows that after the induction of status epilepticus, there is a significant accumulation of GluN2B-containing NMDA receptors at the synapse. nih.govresearchgate.net This synaptic alteration, which contributes to network hyperexcitability, is prevented by the administration of a TrkB receptor inhibitor, directly linking BDNF signaling to seizure-induced synaptic changes involving the GluN2B subunit. nih.govresearchgate.net

While this compound can block the functional consequences of this GluN2B upregulation (such as its effects on plasticity), the precise role of GluN2B antagonists as anti-epileptogenic agents is complex. Some studies suggest that antagonists targeting the GluN2A subunit may be more effective at suppressing the progression of kindling, another model of epileptogenesis. nih.gov However, other GluN2B-selective antagonists like ifenprodil and Ro 25-6981 have demonstrated anticonvulsant effects in various seizure models, particularly in the immature brain, where GluN2B expression is higher. nih.gov This suggests that blocking GluN2B-mediated signaling could be a viable strategy to counteract synaptic dysregulation in certain contexts of epilepsy.

Behavioral Pharmacology in Rodent Models

The behavioral effects of this compound (as Ro 63-1908) have been characterized in several rodent models to understand the role of GluN2B receptors in cognitive and motor functions. Unlike non-selective NMDA antagonists such as dizocilpine, this compound produces only a mild increase in motor activity and does not induce overt phencyclidine (PCP)-like stereotyped behaviors or disrupt prepulse inhibition (PPI) at neuroprotective doses. researchgate.net This improved behavioral profile is attributed to its subunit selectivity and activity-dependent mechanism of action. researchgate.net

Effects on Response Inhibition and Cognitive Function

A key finding from the behavioral pharmacology of this compound is its significant impact on response inhibition. tocris.comresearchgate.netnih.gov In cognitive tasks that require animals to withhold a prepotent response, the compound produces deficits.

In the 5-choice serial reaction time task (5-CSRT), which assesses attention and impulsivity, this compound caused a dramatic increase in premature responses. researchgate.netnih.gov This indicates that the animals were unable to inhibit their response during the waiting interval before the stimulus was presented. Accuracy of responding to the actual stimulus, however, was relatively unaffected, suggesting a specific deficit in inhibitory control rather than attention or motivation. researchgate.net

Table 2: Behavioral Effects of this compound (Ro 63-1908) in Rodent Models

| Behavioral Task | Key Parameter Measured | Observed Effect of this compound | Interpretation | Reference |

|---|---|---|---|---|

| 5-Choice Serial Reaction Time Task (5-CSRT) | Premature Responses | Dramatic increase | Impaired response inhibition | researchgate.netnih.gov |

| Differential Reinforcement of Low Rate (DRL) Task | Inter-Response Time / Response Rate | Decreased / Increased | Impaired response inhibition | researchgate.netnih.gov |

| Morris Water Maze | Spatial Learning | No effect | Spatial memory acquisition intact | nih.gov |

| Prepulse Inhibition (PPI) | Sensorimotor Gating | No effect | No disruption of sensorimotor gating | researchgate.net |

| Locomotor Activity | Spontaneous Movement | Mild increase | Minimal psychomotor stimulation | researchgate.net |

Structure-Activity Relationships (SAR) Relevant to this compound and Analogues

The development of this compound, a potent and selective antagonist of the GluN2B subunit-containing N-methyl-D-aspartate (NMDA) receptors, emerged from a focused structure-based drug design and optimization process. Initial screening of a compound library identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel lead compound with high selectivity for the NR1/2B subunit combination, albeit with modest potency (IC50 = 0.63 μM) nih.gov. Subsequent structural modifications led to the identification of this compound (designated as compound 10e in developmental studies) as a candidate with an optimized pharmacological profile nih.gov.

Identification of Key Pharmacophores for GluN2B Selectivity and Potency

The foundational structure for this compound and its analogues consists of a central piperidine ring, an N-linked phenoxyethyl moiety, and a 4-substituted benzyl group. Through systematic modifications of this scaffold, key pharmacophoric features essential for high affinity and selectivity for the GluN2B receptor were elucidated.

A critical determinant of potency was found to be a hydroxyl group on the phenoxy moiety. The addition of a hydroxyl substituent on the phenyl ring para to the oxyethyl tether in the lead compound resulted in a significant, approximately 25-fold increase in potency for the NR1A/2B receptor (IC50 = 0.025 μM) nih.gov. This highlights the importance of a hydrogen bond donor at this position for enhanced receptor interaction.

Furthermore, substitution on the benzyl ring also plays a role in modulating activity. A para-methyl group on the benzyl ring was shown to produce a roughly 3-fold increase in in vivo anticonvulsant activity, suggesting improved bioavailability or metabolic stability nih.gov.

Another key pharmacophoric element is the introduction of a second hydroxyl group at the C-4 position of the piperidine ring. This modification was instrumental in improving the compound's side effect profile by substantially decreasing its affinity for α1-adrenergic receptors and reducing the inhibition of neuronal K+ channels nih.gov. This demonstrates that the 4-hydroxy-4-benzylpiperidine core is a crucial element for achieving a desirable balance of potency and selectivity.

Impact of Structural Modifications on Biological Activity and Receptor Interactions

The systematic structural modifications of the initial lead compound provided valuable insights into the structure-activity relationships of this chemical series. The following table summarizes the effects of key structural changes on the biological activity of these compounds.

Table 1: Impact of Structural Modifications on Biological Activity

| Compound | Modification from Lead Compound | NR1A/2B IC50 (μM) | Key Outcome |

|---|---|---|---|

| 8 | (Lead Compound) N-(2-phenoxyethyl)-4-benzylpiperidine | 0.63 | Initial hit with GluN2B selectivity. |

| 10a | Addition of a p-hydroxyl group on the phenoxy ring | 0.025 | ~25-fold increase in potency. |

| 10b | Addition of a p-methyl group on the benzyl ring | Not specified for NR1A/2B IC50 | ~3-fold increase in in vivo anticonvulsant activity. |

| 10e (Co 101244) | Addition of a p-hydroxyl on the phenoxy ring, a p-methyl on the benzyl ring, and a hydroxyl group at the C-4 position of the piperidine ring | 0.043 | Optimized profile with high potency, selectivity, and reduced side effect liability. |

The data clearly indicates that the combination of a 4-hydroxyphenoxyethyl group, a 4-methylbenzyl substituent at the 4-position of the piperidine ring, and a hydroxyl group at the 4-position of the piperidine ring are all critical for the optimal pharmacological profile of this compound. The introduction of the 4-hydroxyl group on the piperidine ring was a particularly important step in mitigating off-target effects, a common challenge in the development of CNS-active compounds nih.gov.

Advanced Research Methodologies and Techniques Employed in Studying Co 101244 Hydrochloride

Radioligand Binding Assays and Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification and visualization of molecular targets in the brain. In the context of GluN2B receptor research, PET studies utilize specific radiotracers that bind to these receptors. Co 101244 hydrochloride plays a critical role in these studies not as an imaging agent itself, but as a "blocking" agent to establish the specificity and selectivity of the PET radiotracers.

In PET imaging studies, this compound is administered to subjects (typically non-human primates in preclinical studies) prior to the injection of a GluN2B-targeting radiotracer. By occupying the GluN2B receptors, Co 101244 prevents the radiotracer from binding to these specific sites. The difference in the PET signal between a baseline scan (without Co 101244) and a blocking scan (with Co 101244) allows researchers to quantify the specific binding of the radiotracer to GluN2B receptors. This method is essential for validating new radiotracers and for determining the density of available GluN2B receptors in various brain regions.

Studies in rhesus macaques have demonstrated that pretreatment with this compound can substantially block the signal from various GluN2B-targeting radiotracers across the entire brain, confirming that the tracers are indeed binding to the intended target. The degree of signal reduction is used to calculate the receptor occupancy of Co 101244 at a given concentration. For instance, a 0.25 mg/kg dose of Co 101244 has been shown to produce high levels of GluN2B receptor occupancy, ranging from 69% to 96%, depending on the specific radiotracer used. This high level of occupancy validates its use as an effective blocking agent for in vivo receptor studies.

The use of this compound as a standard blocking agent has been instrumental in the head-to-head comparison of novel PET radiotracers designed to image GluN2B receptors. By quantifying the displacement of different radiotracers, researchers can assess their relative binding affinity and specificity in a living brain.

In comparative studies involving radiotracers such as (R)-[11C]NR2B-Me, (R)-[18F]OF-Me-NB1, and (S)-[18F]OF-NB1, pretreatment with this compound was used to determine the specific binding and calculate occupancy for each. These experiments revealed that while all tested radiotracers showed good brain uptake and specific binding to GluN2B receptors, they differed in their kinetic properties and binding potentials. The percentage of receptor occupancy achieved by a fixed dose of Co 101244 varied between the radiotracers, reflecting differences in their individual binding characteristics. Such comparative data are vital for selecting the most promising radiotracer candidate for future clinical research in human subjects.

| Radiotracer | Co 101244 HCl Dose | Estimated Receptor Occupancy (%) | Reference |

|---|---|---|---|

| (R)-[11C]NR2B-Me | 0.25 mg/kg | 90 - 95% | |

| (R)-[18F]OF-Me-NB1 | 0.25 mg/kg | 69 - 74% | |

| (S)-[18F]OF-NB1 | 0.25 mg/kg | 79 - 84% | |

| (R)-18F-OF-NB1 | 0.25 mg/kg | 96% |

Electrophysiological Techniques

Electrophysiology provides a direct measure of ion channel function and synaptic communication. These techniques have been fundamental in characterizing the specific effects of this compound on the electrical activity of neurons.

Patch-clamp electrophysiology, specifically the two-electrode voltage-clamp technique in heterologous expression systems like Xenopus oocytes, has been a key method for characterizing the pharmacology of this compound (also known by its research code Ro 63-1908). This technique allows researchers to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) in an oocyte and then measure the ion currents that flow through the channel in response to the application of agonists like glutamate (B1630785) and glycine.

By applying this compound to these cells, researchers can precisely quantify its inhibitory effect on the receptor-mediated currents. Such studies have demonstrated that this compound is a highly potent and selective antagonist for NMDA receptors containing the GluN2B subunit. It blocks currents from GluN1/GluN2B receptors with high affinity while having a negligible effect on currents from receptors containing GluN2A or GluN2C subunits. This high degree of selectivity is a defining feature of the compound.

| NMDA Receptor Subunit Combination | IC50 (μM) | Reference |

|---|---|---|

| GluN1A/GluN2B (NR1A/2B) | 0.043 | |

| GluN1A/GluN2A (NR1A/2A) | > 100 | |

| GluN1A/GluN2C (NR1A/2C) | > 100 |

Field potential recording is a technique used in brain slices to measure the collective synaptic activity of a population of neurons. It is particularly valuable for studying synaptic plasticity—the activity-dependent strengthening or weakening of synapses, such as long-term potentiation (LTP) and long-term depression (LTD). As NMDA receptors, particularly those containing the GluN2B subunit, are known to be critical for the induction of many forms of synaptic plasticity, this compound serves as an invaluable pharmacological tool to investigate these processes.

In a typical experiment, a stimulating electrode is used to activate a pathway of synapses (e.g., the Schaffer collaterals in the hippocampus), and a recording electrode measures the resulting field excitatory postsynaptic potential (fEPSP). To induce LTP, a high-frequency stimulation protocol is delivered. By applying this compound to the brain slice, researchers can determine the extent to which GluN2B-containing receptors are necessary for the induction of LTP or LTD in that specific pathway. The highly selective nature of Co 101244 allows for the precise dissection of the role of GluN2B subunits from that of other NMDA receptor subunits in these fundamental mechanisms of learning and memory.

Molecular and Cellular Biology Approaches

Molecular and cellular biology techniques are employed to understand the interactions of this compound at a subcellular level and to probe the regulation of its target, the GluN2B receptor.

While specific studies detailing the use of these techniques directly with this compound are not extensively published, its utility as a selective antagonist makes it a powerful tool for such investigations. For example, this compound can be used to explore the role of GluN2B receptor activity in cellular processes like receptor trafficking and protein-protein interactions.

One key technique is co-immunoprecipitation (Co-IP) , which is used to identify proteins that interact with a target protein within a cell. Researchers could use Co-IP to investigate whether blocking GluN2B activity with Co 101244 alters the association of the GluN2B subunit with critical scaffolding proteins (like PSD-95) or signaling molecules (like CaMKII). This would provide insight into how receptor activity influences its connection to the postsynaptic density and downstream signaling cascades.

Furthermore, studies on receptor trafficking utilize molecular tools to track the movement of receptors to and from the synapse. The activity of NMDA receptors is known to regulate their own surface expression and synaptic localization. By selectively blocking GluN2B-containing receptors with this compound, researchers can investigate the specific contribution of this subunit's activity to the dynamic processes of endocytosis, recycling, and synaptic stabilization, which are crucial for synaptic plasticity.

Finally, site-directed mutagenesis is a technique used to alter specific amino acids in a protein to identify binding sites for drugs or interacting proteins. While not used on Co 101244 itself, this approach is critical for understanding its binding site on the GluN2B subunit. By creating mutant GluN2B receptors and testing the inhibitory potency of this compound using electrophysiology, researchers can map the precise molecular determinants responsible for its high-affinity and selective binding.

Immunocytochemistry for Receptor Localization and Expression

Immunocytochemistry is a powerful technique that utilizes antibodies to visualize the specific location of proteins within cells and tissues. In the context of this compound research, this method is crucial for confirming the localization and expression of its target, the GluN2B receptor subunit, in relevant brain regions.

Studies employing immunocytochemistry would typically involve the following steps:

Tissue Preparation: Brain tissue from preclinical models, such as rodents or non-human primates, is carefully dissected, fixed, and sectioned.

Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the GluN2B subunit.

Secondary Antibody and Visualization: A secondary antibody, which is conjugated to a fluorescent dye or an enzyme, is then applied. This secondary antibody binds to the primary antibody, allowing for the visualization of the GluN2B receptor under a microscope.

The resulting images can provide invaluable information about the precise subcellular location of GluN2B receptors—for instance, whether they are predominantly located at synaptic or extrasynaptic sites on neurons. While specific immunocytochemistry images from studies directly investigating this compound are not publicly available, the general application of this technique in NMDA receptor research confirms the widespread expression of GluN2B in brain regions implicated in learning, memory, and neurodegenerative diseases, such as the hippocampus and cortex.

| Brain Region | Typical GluN2B Expression Level | Relevance to this compound Research |

|---|---|---|

| Hippocampus | High | Key area for learning and memory; a primary target for neuroprotective effects. |

| Cortex | High | Involved in higher cognitive functions; relevant for studying effects on cognition. |

| Striatum | Moderate to High | Important for motor control; a potential target for movement disorders. |

| Cerebellum | Low to Moderate | Primarily involved in motor coordination. |

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the study of this compound, it is employed to assess the total expression levels of the GluN2B receptor and to investigate changes in its phosphorylation state, which is a key indicator of receptor activity and downstream signaling.

The general workflow for a Western blot experiment in this context would be:

Protein Extraction: Proteins are extracted from brain tissue samples.

Gel Electrophoresis: The protein mixture is separated by size using gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

Antibody Probing: The membrane is incubated with a primary antibody specific to GluN2B or a phosphorylated form of GluN2B. A secondary antibody linked to a detection system is then used to visualize the protein bands.

| Protein Target | Information Gained | Hypothesized Effect of this compound |

|---|---|---|

| Total GluN2B | Overall expression level of the receptor subunit. | Likely no direct effect on total expression in short-term studies. |

| Phospho-GluN2B (e.g., at Tyr1472) | Activity state of the receptor and downstream signaling. | Potential modulation of phosphorylation levels, leading to altered receptor function. |

Advanced Behavioral Paradigms and Quantitative Analysis

To assess the functional consequences of GluN2B receptor antagonism by this compound, researchers utilize a battery of advanced behavioral paradigms in preclinical animal models. These tests are designed to evaluate various aspects of behavior, including motor activity, anxiety, and cognitive function.

Commonly employed behavioral tests include:

Forced Swim Test: This test is often used to assess potential antidepressant-like effects. A reduction in immobility time in this test can be indicative of an antidepressant response.

Morris Water Maze: This is a classic test of spatial learning and memory. The animal's ability to learn and remember the location of a hidden platform in a pool of water is assessed. This test is particularly relevant for a compound like this compound, given the role of NMDA receptors in cognitive processes.

Quantitative analysis of the data from these tests is critical. This involves recording parameters such as distance traveled, time spent in specific zones, and latency to find a target. While detailed quantitative data from behavioral studies specifically investigating this compound are not widely published, the known pharmacology of GluN2B antagonists suggests potential effects on learning and memory, as well as possible alterations in motor activity.

| Behavioral Paradigm | Primary Behavioral Domain Assessed | Key Quantitative Measures |

|---|---|---|

| Open Field Test | Locomotor activity, anxiety-like behavior | Total distance traveled, time in center vs. periphery |

| Forced Swim Test | Depressive-like behavior | Immobility time, swimming time, climbing time |

| Morris Water Maze | Spatial learning and memory | Escape latency, path length, time in target quadrant |

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential components of preclinical drug development. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect).

For this compound, PK/PD modeling in preclinical species like rodents and non-human primates is used to:

Determine the relationship between the administered dose and the resulting concentration of the drug in the brain.

Establish the relationship between the drug concentration at the target site (the GluN2B receptor) and the observed pharmacological effect (e.g., receptor occupancy or a behavioral change).

Predict a therapeutic dose range for potential human studies.

Positron Emission Tomography (PET) imaging is a powerful tool used in these studies. In a notable study involving non-human primates, Co 101244 was used as a blocking agent to validate novel radiotracers for imaging GluN2B receptors. This type of study provides invaluable in vivo data on the binding characteristics and receptor occupancy of the compound in a living brain, which is crucial for refining PK/PD models. While the full, detailed pharmacokinetic and pharmacodynamic models for this compound are proprietary, the use of such advanced imaging techniques underscores the rigorous approach taken to characterize its in vivo properties.

| PK/PD Parameter | Description | Importance in this compound Research |

|---|---|---|

| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the effective dose for oral administration. |

| Brain Penetration | The ability of the drug to cross the blood-brain barrier. | Essential for a centrally acting drug. |

| Receptor Occupancy | The percentage of target receptors bound by the drug at a given concentration. | Correlates drug exposure with target engagement. |

| EC50/IC50 | The concentration of a drug that gives half-maximal response or inhibition. | A measure of the drug's potency. |

Translational Aspects and Future Research Directions for Co 101244 Hydrochloride

Assessment of Co 101244 Hydrochloride as a Candidate for Human Therapeutics

The potential of this compound as a therapeutic agent for human neurological disorders is rooted in its high selectivity for the GluN2B subunit of the NMDA receptor. This selectivity is a critical attribute, as it may offer a more favorable side-effect profile compared to non-selective NMDA receptor antagonists, which have been associated with significant adverse effects. nih.gov Preclinical studies have demonstrated that this compound exhibits neuroprotective effects in both in vitro and in vivo models, suggesting its potential to mitigate neuronal damage in various pathological conditions. bio-techne.comrndsystems.com

The compound's mechanism of action involves the specific inhibition of NMDA receptors containing the GluN2B subunit. medchemexpress.com Dysregulation of these receptors is implicated in the pathophysiology of several neurological disorders, including ischemic brain damage and neurodegenerative diseases. nih.gov By selectively targeting GluN2B, this compound could potentially modulate the excitotoxic signaling pathways that contribute to neuronal death, without interfering with the normal physiological functions of other NMDA receptor subtypes. nih.gov While currently intended for laboratory research use only, its demonstrated biological activity in preclinical settings, including in-vitro assays using human cells, underscores its potential as a candidate for further therapeutic development. bio-techne.comtocris.com

| NMDA Receptor Subunit Combination | IC₅₀ (μM) |

|---|---|

| GluN1A/GluN2B | 0.043 |

| GluN1A/GluN2A | > 100 |

| GluN1A/GluN2C | > 100 |

Elucidation of Potential Synergistic Effects in Combination Therapies for Complex Neurological Disorders

The management of complex neurological disorders often necessitates multi-target therapeutic strategies. This compound's selective mechanism of action makes it a prime candidate for investigation in combination therapies. For instance, in Parkinson's disease, preclinical research has shown that Co 101244 can reduce levodopa-induced dyskinesia while preserving the motor benefits of levodopa. medchemexpress.com This suggests a potential synergistic effect where this compound could be co-administered with standard dopaminergic therapies to improve motor symptoms and reduce treatment-related complications.

Further research could explore its combination with other classes of drugs for different conditions. In the context of ischemic stroke, combining this compound with thrombolytic agents could potentially extend the therapeutic window and enhance neuroprotection. For certain types of epilepsy, its use as an adjunct to existing anti-epileptic drugs might offer improved seizure control, particularly in cases where excitotoxicity is a contributing factor. nih.gov The rationale for these combinations is to target different aspects of the disease pathology simultaneously, which may lead to enhanced therapeutic efficacy and potentially lower doses of individual agents.

Identification of Biomarkers for Therapeutic Efficacy and Patient Stratification

A significant hurdle in the development of new therapies for neurological disorders is the heterogeneity of patient populations. The identification of reliable biomarkers is crucial for predicting therapeutic response and for stratifying patients who are most likely to benefit from a specific treatment. For this compound, future research should focus on identifying biomarkers that can track its target engagement and downstream biological effects.

Potential avenues for biomarker discovery include:

Neuroimaging: Positron Emission Tomography (PET) ligands that specifically bind to the GluN2B receptor could be used to measure receptor occupancy by this compound in the brain, providing direct evidence of target engagement.

Electrophysiological Markers: Techniques such as electroencephalography (EEG) could be employed to identify specific patterns of brain activity that are modulated by this compound, which may correlate with clinical improvement.

Fluid Biomarkers: Measuring levels of specific proteins or metabolites in cerebrospinal fluid (CSF) or blood that are associated with GluN2B-mediated signaling or neuronal injury could serve as indicators of therapeutic efficacy. While markers like neuron-specific enolase and S-100 beta have been explored for brain injury, their utility in this specific context needs to be investigated. nih.gov

The development of such biomarkers would be instrumental in designing more efficient clinical trials and for the eventual personalization of treatment with this compound.

Exploration of Unexplored Therapeutic Indications beyond Current Preclinical Focus

While the neuroprotective effects of this compound have been a primary focus of preclinical research, its selective antagonism of GluN2B receptors suggests its potential utility in a broader range of therapeutic indications. The GluN2B subunit is known to play a role in various aspects of synaptic plasticity, and its dysregulation has been implicated in conditions beyond acute neuronal injury.

Future research could explore the therapeutic potential of this compound in:

Chronic Pain States: GluN2B-containing NMDA receptors in the spinal cord and brain are involved in the central sensitization that underlies many chronic pain conditions, such as neuropathic pain.

Mood Disorders: There is growing evidence for the involvement of the glutamatergic system, including NMDA receptors, in the pathophysiology of major depressive disorder. Selective modulation of GluN2B could offer a novel antidepressant mechanism.

Cognitive Disorders: Given the role of NMDA receptors in learning and memory, investigating the effects of this compound on cognitive function in relevant animal models of cognitive impairment could reveal new therapeutic avenues.

| Therapeutic Area | Rationale for Exploration |

|---|---|

| Chronic Neuropathic Pain | Involvement of GluN2B receptors in central sensitization. |

| Treatment-Resistant Depression | Dysregulation of the glutamatergic system in mood disorders. |

| Huntington's Disease | Role of excitotoxicity in the pathogenesis of the disease. tocris.com |

| Refractory Epilepsy | Contribution of GluN2B-mediated excitotoxicity to seizure activity. nih.gov |

Development of Next-Generation GluN2B-Selective Antagonists Based on this compound's Scaffold

The chemical structure of this compound serves as a valuable scaffold for the development of next-generation GluN2B-selective antagonists. The field of NMDA receptor pharmacology has revealed that different classes of GluN2B antagonists can bind to distinct sites on the receptor, offering opportunities to fine-tune their pharmacological properties. nih.gov

Future medicinal chemistry efforts could leverage the this compound scaffold to:

Improve Pharmacokinetic Properties: Modify the structure to enhance properties such as oral bioavailability and brain penetration, which are critical for a successful central nervous system drug.

Fine-tune Receptor Affinity and Selectivity: Synthesize analogs to further probe the structure-activity relationship and potentially develop compounds with even greater selectivity or with different binding kinetics.

Develop Allosteric Modulators: Use the scaffold as a starting point to design negative allosteric modulators (NAMs) which, rather than blocking the receptor completely, subtly reduce its activity. This could offer a more nuanced therapeutic effect with a potentially wider therapeutic window.

By exploring the chemical space around this compound, researchers can aim to create novel chemical entities with optimized therapeutic profiles, building upon the foundational knowledge gained from this important research compound. nih.gov

Q & A

Q. What is the mechanistic basis for Co 101244 hydrochloride’s selectivity toward NMDA receptors containing the NR2B subunit?

this compound acts as a competitive antagonist at the NR2B subunit of NMDA receptors, which is critical for synaptic plasticity and neurodegenerative disease research. To confirm selectivity, researchers should employ radioligand binding assays using recombinant NMDA receptor subtypes (e.g., NR1/NR2A vs. NR1/NR2B) and compare inhibition constants (Ki). Electrophysiological validation via patch-clamp recordings in transfected HEK293 cells or primary neuronal cultures can further isolate NR2B-specific currents .

Q. What standardized protocols are recommended for synthesizing and characterizing this compound?

The compound’s synthesis involves a piperidinol core modified with phenoxyethyl and benzyl groups (C₂₁H₂₈ClNO₃; MW: 377.9) . Key characterization steps include:

- Purity validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (ESI-MS) .

- Crystallography : Triclinic crystal system (space group P-1) with θ range 2.12–33.93° for diffraction data .

Q. How should researchers design dose-response experiments to assess this compound’s neuroprotective effects in vitro?

- Use primary cortical or hippocampal neurons exposed to NMDA-induced excitotoxicity.

- Apply this compound across a logarithmic concentration range (e.g., 0.1–100 μM).

- Measure cell viability via MTT assay or lactate dehydrogenase (LDH) release, with MK-801 as a positive control for NMDA receptor blockade .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor affinity and in vivo behavioral outcomes be resolved when studying this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or off-target effects. Mitigation strategies include:

- Pharmacokinetic profiling : Measure plasma and brain concentrations post-administration using LC-MS/MS.

- Behavioral controls : Compare outcomes in NR2B-knockout vs. wild-type models to isolate receptor-specific effects.

- Multi-modal assays : Combine electrophysiology (e.g., long-term potentiation) with cognitive tests (e.g., Morris water maze) .

Q. What experimental frameworks are optimal for analyzing this compound’s role in synaptic plasticity?

- Long-term potentiation (LTP) studies : Apply this compound (1–10 μM) during high-frequency stimulation in hippocampal slices. Use CNQX (AMPA/kainate antagonist) and D-AP5 (NMDA antagonist) as controls .

- Calcium imaging : Monitor intracellular Ca²⁺ flux in dendritic spines using Fluo-4 AM to quantify NMDA-dependent signaling .

Q. What strategies address batch-to-batch variability in this compound’s biological activity?

- Quality control : Mandate ≥95% purity (HPLC) and consistent solubility profiles (e.g., in DMSO or saline).

- Stability testing : Store lyophilized powder at -20°C and avoid freeze-thaw cycles.

- Internal replication : Include a reference batch in all experiments to normalize data .

Methodological and Analytical Challenges

Q. How should researchers validate the specificity of this compound in complex biological systems?

- Off-target screening : Profile activity against related receptors (e.g., AMPA, kainate) using competitive binding assays.

- Genetic knockdown : Use siRNA targeting NR2B to confirm loss of Co 101244’s inhibitory effects .

- Positive/Negative controls : Include ifenprodil (NR2B antagonist) and NMDA (agonist) in parallel assays .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons).

- Power analysis : Predefine sample sizes to ensure detection of ≥20% effect size with α = 0.05 .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Detailed metadata : Report solvent preparation (e.g., DMSO concentration ≤0.1%), incubation times, and equipment calibration.

- Open-access protocols : Use platforms like PubCompare to share step-by-step methodologies .

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.